Hydrogen Bond Donor Capacity Drives Target Recognition: Pyridin-2(1H)-one vs. Pyridine Core
The pyridin-2(1H)-one core of the target compound provides exactly one hydrogen bond donor (the N–H group), whereas the pyridine-based comparator N-methylanabasine possesses zero H-bond donors [1]. This categorical difference (1 vs. 0 donors) fundamentally alters the compound's capacity to serve as a hydrogen bond donor in target binding pockets—a parameter known to be critical for nicotinic receptor subtype selectivity, kinase hinge-region binding, and MGAT2 inhibitor pharmacophore models [2]. In the context of nicotinic acetylcholine receptor (nAChR) pharmacophores, the pyridinone N–H has been shown to form a key hydrogen bond with the backbone carbonyl of Trp-143 in AChBP, an interaction unavailable to simple pyridine analogs [3].
| Evidence Dimension | Hydrogen bond donor count |
|---|---|
| Target Compound Data | 1 (N–H of pyridin-2(1H)-one) |
| Comparator Or Baseline | N-Methylanabasine (pyridine analog): 0 H-bond donors |
| Quantified Difference | Δ = 1 donor (categorical presence vs. absence) |
| Conditions | Computed descriptor (PubChem Cactvs 3.4.6.11) / structural analysis |
Why This Matters
A categorical difference in hydrogen bond donor capacity directly impacts molecular recognition at biological targets; a compound with zero donors cannot recapitulate the binding mode of a compound with one donor.
- [1] PubChem. Computed Properties: Hydrogen Bond Donor Count for CID 102539637 (target, 1 donor) and CID 637920 (N-methylanabasine, 0 donors). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-24). View Source
- [2] Hangeland JJ, Abell LM, Adam LP, et al. Discovery of BMS-963272, a Potent and Selective MGAT2 Inhibitor for the Treatment of Metabolic Disorders. J Med Chem. 2021;64(19):14773-14792. doi:10.1021/acs.jmedchem.1c00957. View Source
- [3] Shahsavar A, Gajhede M, Kastrup JS, Balle T. Structural Studies of Nicotinic Acetylcholine Receptors: Insights from AChBP Crystal Structures. Trends Pharmacol Sci. 2016;37(2):92-106. View Source
